molecular formula C12H14N2O2S B3157376 5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione CAS No. 84888-71-1

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione

Cat. No.: B3157376
CAS No.: 84888-71-1
M. Wt: 250.32 g/mol
InChI Key: QDXMWEMIYNOVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 g/mol This compound is characterized by the presence of a benzylsulfanyl group attached to a methyl-imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione typically involves the reaction of benzyl mercaptan with a suitable imidazolidinedione precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidinedione derivatives.

    Substitution: Various substituted imidazolidinedione compounds.

Scientific Research Applications

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the imidazolidinedione core may interact with various receptors and proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Methylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
  • 5-[(Ethylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
  • 5-[(Phenylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione

Uniqueness

5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-(benzylsulfanylmethyl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(10(15)13-11(16)14-12)8-17-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXMWEMIYNOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Reactant of Route 2
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Reactant of Route 4
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Reactant of Route 5
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione
Reactant of Route 6
5-[(Benzylsulfanyl)methyl]-5-methyl-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.